molecular formula C13H10ClN3 B1409004 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1851931-83-3

6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B1409004
CAS No.: 1851931-83-3
M. Wt: 243.69 g/mol
InChI Key: NXVYIWCLXNEEAW-UHFFFAOYSA-N
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Description

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-2,3-dioxopyrrolidine with suitable reagents to form the desired pyrrolo[2,3-c]pyridazine ring system . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Bcl-xL proteins, which are involved in the regulation of apoptosis . This inhibition can lead to the induction of programmed cell death in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern and the presence of both benzyl and chloro groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-8-10-7-11(15-13(10)17-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYIWCLXNEEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC(=NN=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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